molecular formula C24H31FO3 B1669784 Dalvastatina CAS No. 132100-55-1

Dalvastatina

Cat. No. B1669784
CAS RN: 132100-55-1
M. Wt: 386.5 g/mol
InChI Key: VDSBXXDKCUBMQC-VUOWKATKSA-N
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Description

Simvastatin belongs to a group of drugs called HMG CoA reductase inhibitors, or “statins”. It is used to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .


Synthesis Analysis

The synthesis of statins has been a subject of interest in the scientific community. Biocatalyzed steps have been introduced into the synthetic pathways of statins, which are conducted under mild reaction conditions, at ambient temperature, and can use water as a reaction medium in many cases .


Molecular Structure Analysis

The molecular structure of statins is directly related to their lipophilicity, which governs hepatoselectivity. This dictates interaction with and transport through membranes .


Chemical Reactions Analysis

Statins work by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. This is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .


Physical And Chemical Properties Analysis

The physical and chemical properties of statins are crucial for their function as a biomaterial. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Mechanism of Action

Statins reduce the synthesis of cholesterol in the liver by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase, the rate-limiting step in cholesterol biosynthesis. The reduction in intracellular cholesterol induces the expression of the low-density lipoprotein receptor (LDLR) and increases the uptake of LDL from the blood, with a concomitant decrease of plasma concentrations of LDL-cholesterol (LDL-C) .

Safety and Hazards

While statins are highly effective and safe for most people, they have been linked to muscle pain, digestive problems, and mental fuzziness in some people. Rarely, they may cause liver damage .

Future Directions

There is a growing interest in developing more sustainable protocols for the preparation of statins. The introduction of biocatalyzed steps into the synthetic pathways is highly advantageous. Furthermore, there is ongoing research into the role of statins in distal occlusions and clinically mild strokes with large-vessel occlusion .

properties

CAS RN

132100-55-1

Molecular Formula

C24H31FO3

Molecular Weight

386.5 g/mol

IUPAC Name

(4S,6R)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m0/s1

InChI Key

VDSBXXDKCUBMQC-VUOWKATKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@H]3C[C@@H](CC(=O)O3)O)F

SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F

Appearance

Solid powder

Other CAS RN

135910-20-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-(2-(2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethyl-1-cyclohexen-1-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one
dalvastatin
RG 12561
RG-12561

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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